

# Physicochemical Properties of Decatromicin A: A Technical Guide

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## Compound of Interest

Compound Name: *Decatromicin A*

Cat. No.: *B15564594*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Decatromicin A**, an antibiotic isolated from *Actinomadura* sp. MK73-NF4. The information is compiled from publicly available data and the primary scientific literature.

## Data Presentation

The quantitative physicochemical data for **Decatromicin A** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C45H57ClN2O10	PubChem
Molecular Weight	821.4 g/mol	PubChem
Appearance	Data not available	-
Melting Point	Data not available	-
Optical Rotation	Data not available	-
Solubility	Poor water solubility. Soluble in ethanol, methanol, DMF, and DMSO (inferred from Decatromicin B).[1]	Bioaustralis Fine Chemicals
UV-Vis Absorption	Data not available	-
Infrared Absorption	Data not available	-

## Experimental Protocols

The methodologies for the isolation and structural elucidation of **Decatromicin A**, as described in the primary literature, are detailed below. These protocols are fundamental to understanding the physicochemical data associated with this compound.

### Isolation and Purification of Decatromicin A

**Decatromicin A** was isolated from the culture broth of *Actinomadura* sp. MK73-NF4. The general workflow for its purification involved a multi-step process combining solvent extraction and various chromatographic techniques.[2]

- **Fermentation and Extraction:** *Actinomadura* sp. MK73-NF4 was cultured under suitable conditions to produce **Decatromicin A**. The culture broth was then subjected to solvent extraction using butyl acetate to separate the crude antibiotic mixture from the aqueous phase.[2]
- **Silica Gel Column Chromatography:** The crude extract obtained from the butyl acetate extraction was further purified using silica gel column chromatography. This step separates

compounds based on their polarity, allowing for the initial fractionation of the extract.[2]

- Silica Gel Thin-Layer Chromatography (TLC): Preparative silica gel TLC was employed for further purification of the fractions containing **Decatromicin A**. This technique offers a higher resolution of separation for closely related compounds.[2]
- Sephadex LH-20 Column Chromatography: A final purification step was carried out using Sephadex LH-20 column chromatography. This size-exclusion chromatography separates molecules based on their size, effectively removing remaining impurities to yield pure **Decatromicin A**. [2]

## Structure Elucidation

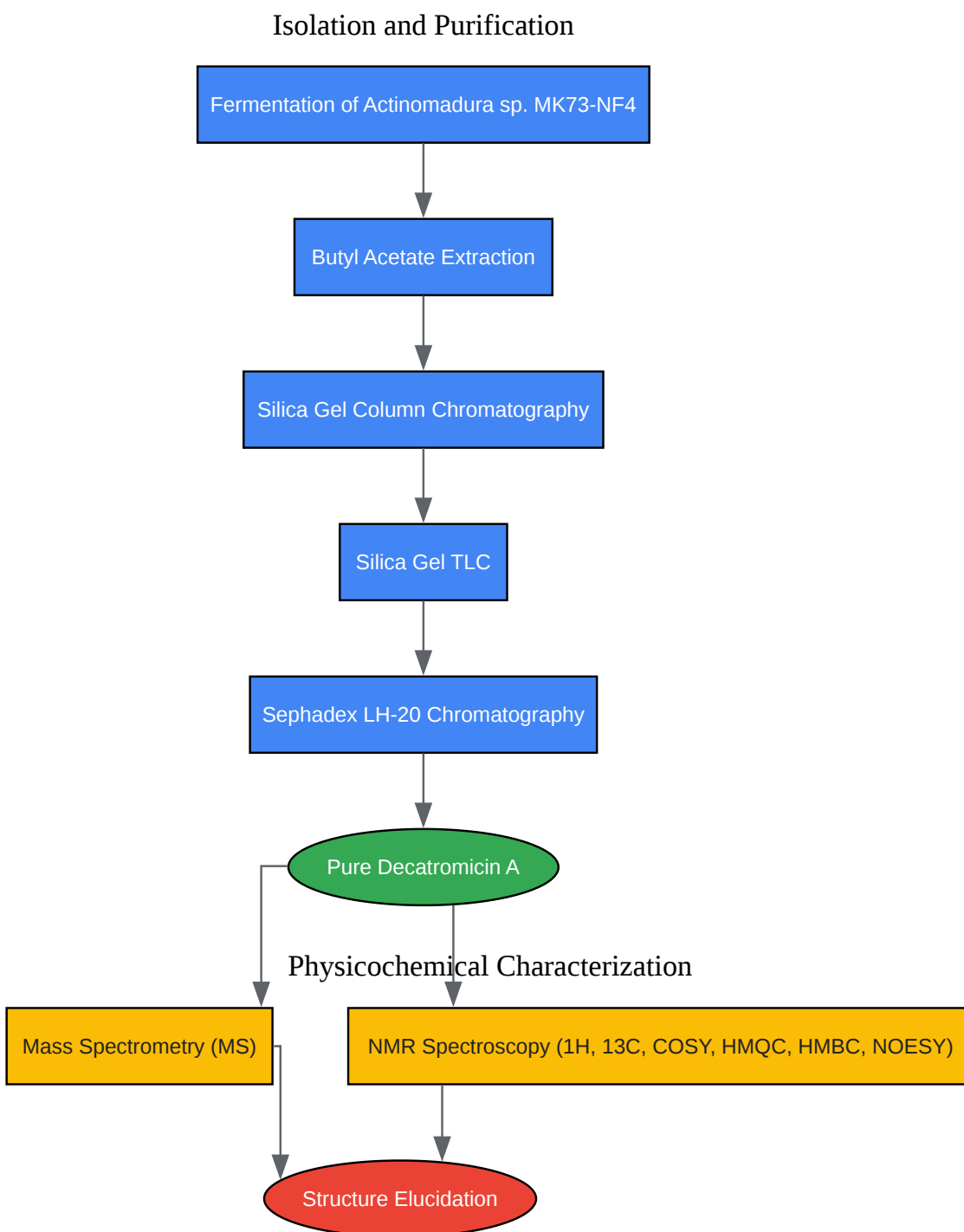
The chemical structure of **Decatromicin A** was determined through a combination of mass spectrometry and various nuclear magnetic resonance (NMR) spectroscopic techniques.[3]

- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of **Decatromicin A**, which was crucial for establishing its molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments was conducted to elucidate the planar structure and stereochemistry of **Decatromicin A**. [3]
  - <sup>1</sup>H and <sup>13</sup>C NMR: These experiments provided information about the proton and carbon framework of the molecule.
  - COSY (Correlation Spectroscopy): This 2D NMR technique was used to identify proton-proton couplings, helping to establish the connectivity of adjacent protons within the molecule.
  - HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton and carbon signals, identifying which protons are directly attached to which carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): This technique identified longer-range couplings between protons and carbons (typically over 2-3 bonds), which was essential for connecting different fragments of the molecule.

- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment was used to determine the relative stereochemistry of the aglycone part of the molecule by identifying protons that are close to each other in space.

## Mandatory Visualization

The following diagram illustrates the general workflow for the isolation and characterization of **Decatromicin A**.



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Workflow for the Isolation and Characterization of **Decatromicin A**.

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## References

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